2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide
Description
This compound belongs to the class of 1,2,4-triazole-based acetamides, characterized by a triazole core substituted with a 4-chlorophenyl group and a sulfanyl-linked acetamide moiety. The acetamide is further functionalized with a 2,6-dichlorophenyl group, contributing to its unique electronic and steric properties.
Properties
IUPAC Name |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3N5OS/c17-10-6-4-9(5-7-10)15-22-23-16(24(15)20)26-8-13(25)21-14-11(18)2-1-3-12(14)19/h1-7H,8,20H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEWAZYDMRYTSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide is a novel derivative of the triazole class, which has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its antimicrobial, anticancer, and other pharmacological activities based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C17H14ClN5OS |
| Molecular Weight | 367.82 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is largely attributed to its interaction with various molecular targets within microbial and cancerous cells. The triazole ring is known to inhibit specific enzymes involved in nucleic acid synthesis and cellular metabolism. This inhibition can lead to the disruption of cell division and growth in susceptible organisms.
Antimicrobial Activity
Research indicates that compounds with a triazole scaffold exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that related triazole compounds exhibit MIC values ranging from 0.125–8 μg/mL against various strains of bacteria including Staphylococcus aureus and Escherichia coli . The presence of the chlorophenyl group enhances the compound's ability to penetrate bacterial membranes, increasing its efficacy.
- Antifungal Activity : Triazoles are also recognized for their antifungal properties. The compound's structural features suggest potential effectiveness against fungi such as Candida albicans and Aspergillus fumigatus, similar to other triazole derivatives .
Anticancer Activity
The anticancer potential of triazole derivatives has been well documented. The compound's ability to interact with DNA and inhibit topoisomerases can lead to apoptosis in cancer cells. For example:
- In Vitro Studies : Various studies have demonstrated that triazole derivatives can induce cytotoxicity in cancer cell lines, with some derivatives showing IC50 values below 10 μM . This suggests that the compound could serve as a lead structure for developing new anticancer agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Chlorophenyl Group : Enhances lipophilicity and membrane permeability.
- Triazole Ring : Critical for enzyme inhibition; modifications can alter potency.
Table summarizing SAR findings:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased antibacterial potency |
| Variation in side chains | Altered cytotoxicity against cancer cells |
Case Studies
- Antimicrobial Efficacy : A study evaluated several triazole derivatives against drug-resistant bacterial strains. The compound exhibited comparable efficacy to standard antibiotics like ceftriaxone .
- Cytotoxicity Assay : In a study involving various cancer cell lines (e.g., MCF-7 and HeLa), the compound showed significant cytotoxic effects with an IC50 value of approximately 8 μM .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a pharmaceutical agent , particularly due to its antimicrobial and anticancer properties. Research indicates that triazole derivatives can inhibit the activity of cytochrome P450 enzymes, which are critical in drug metabolism. This inhibition may lead to enhanced therapeutic effects or reduced toxicity in certain drug regimens .
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses significant activity against various bacterial and fungal strains. Its efficacy is comparable to established antibiotics such as penicillin G and fluconazole. The mechanism behind this activity likely involves interference with microbial enzyme systems, disrupting essential metabolic processes .
Anticancer Properties
Recent research has highlighted the potential of this compound as an anticancer agent. It has shown cytotoxic effects against multiple human cancer cell lines, including those associated with breast and colon cancers. The compound's ability to induce apoptosis in cancer cells makes it a candidate for further development in cancer therapeutics .
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of various triazole derivatives found that 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide exhibited potent activity against both Gram-positive and Gram-negative bacteria as well as fungi. The structure-activity relationship (SAR) analysis indicated that modifications on the triazole ring significantly influenced antimicrobial potency .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of this compound revealed that it could effectively inhibit cell proliferation in various cancer cell lines. The study utilized molecular docking techniques to predict interactions between the compound and target proteins involved in cancer progression. Results suggested that further structural optimization could enhance its efficacy as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents on the triazole ring and the acetamide-linked aryl group. These variations influence physicochemical properties, synthetic accessibility, and biological activity. Below is a detailed analysis:
Structural Analogues of Triazole-Acetamides
Key Differences in Physicochemical Properties
- Lipophilicity : The target compound’s 2,6-dichlorophenyl group increases logP compared to furan- or thiophene-containing analogs (e.g., ’s furan derivative) .
- Hydrogen Bonding: The 4-amino group on the triazole enables H-bond donor capacity, absent in analogs with alkyl/aryl substituents (e.g., Compound 7h’s p-tolylaminomethyl group) .
Research Findings and Data Tables
Table 1: Comparative Spectroscopic Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
